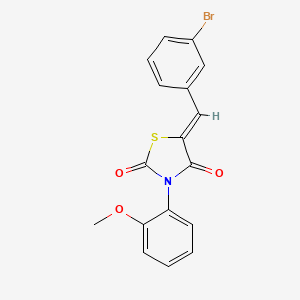![molecular formula C23H21N3O3 B4756177 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}-N-propylbenzamide](/img/structure/B4756177.png)
2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}-N-propylbenzamide
Übersicht
Beschreibung
2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}-N-propylbenzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as OPB-9195 and has been studied for its potential therapeutic uses in various diseases.
Wirkmechanismus
OPB-9195 works by inhibiting the activity of a protein called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by OPB-9195 leads to the activation of various signaling pathways, which can have beneficial effects on cellular function and disease progression.
Biochemical and Physiological Effects:
OPB-9195 has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of GSK-3β, which can lead to the activation of various signaling pathways. Additionally, OPB-9195 has been shown to have anti-inflammatory and anti-tumor properties, as well as the ability to inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
OPB-9195 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and can be easily synthesized and purified. However, there are also limitations to using OPB-9195 in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, it has not been extensively studied in humans, and its safety and efficacy have not been fully established.
Zukünftige Richtungen
There are several future directions for the study of OPB-9195. One potential area of research is its use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, OPB-9195 may have potential therapeutic uses in other diseases, such as cancer and inflammation. Further studies are needed to fully understand the safety and efficacy of OPB-9195 in humans, as well as its potential uses in various diseases.
Wissenschaftliche Forschungsanwendungen
OPB-9195 has been studied for its potential therapeutic uses in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to have anti-inflammatory and anti-tumor properties, as well as the ability to inhibit the growth of cancer cells. Additionally, OPB-9195 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[[2-(2-oxobenzo[cd]indol-1-yl)acetyl]amino]-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-2-13-24-22(28)16-9-3-4-11-18(16)25-20(27)14-26-19-12-6-8-15-7-5-10-17(21(15)19)23(26)29/h3-12H,2,13-14H2,1H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFBBFVCAJATCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}-N-propylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4756095.png)
![2-{3-[(3-methoxyphenoxy)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4756102.png)
![2-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3-benzoxazole](/img/structure/B4756104.png)
![2-(2-chlorophenyl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B4756114.png)
![2-(3,4-dimethoxyphenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B4756122.png)
![1,1'',3,3'',4'-pentamethyl-1'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H,1'H,1''H-4,3':5',4''-terpyrazole](/img/structure/B4756138.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B4756139.png)

![4-amino-7-(methoxymethyl)-8-(4-methoxyphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B4756153.png)
![N-{4-[(diethylamino)methyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B4756166.png)
![N-(2-ethoxyphenyl)-N'-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea](/img/structure/B4756173.png)


![N-[2-(benzyloxy)ethyl]-2-iodobenzamide](/img/structure/B4756210.png)